molecular formula C27H17N5O3 B12370959 Apoptosis inducer 14

Apoptosis inducer 14

Cat. No.: B12370959
M. Wt: 459.5 g/mol
InChI Key: NIXVYLUYIRMMQB-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apoptosis Inducer 14 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 14 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pH, and reaction time to ensure optimal results.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: Apoptosis Inducer 14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, which can be useful for studying its structure-activity relationship.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or targeting specific cellular pathways.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Apoptosis Inducer 14 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used to study the mechanisms of chemical reactions and the effects of structural modifications on biological activity.

    Biology: Researchers use this compound to investigate the pathways and molecular targets involved in apoptosis, providing insights into cellular processes and disease mechanisms.

    Medicine: The compound shows promise in cancer therapy by selectively inducing apoptosis in cancer cells, potentially leading to new treatments for various malignancies.

    Industry: this compound can be used in the development of new drugs and therapeutic agents, as well as in the production of research tools and diagnostic assays.

Mechanism of Action

Apoptosis Inducer 14 exerts its effects by targeting specific molecular pathways involved in apoptosis. The compound can activate both intrinsic and extrinsic pathways, leading to the activation of caspases, which are proteases that play a central role in the execution of apoptosis. By binding to and modulating the activity of key proteins, this compound can trigger a cascade of events that ultimately result in cell death.

Comparison with Similar Compounds

    Paclitaxel: A well-known chemotherapeutic agent that induces apoptosis by stabilizing microtubules and preventing cell division.

    Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.

    Staurosporine: A potent protein kinase inhibitor that can induce apoptosis by disrupting various signaling pathways.

Uniqueness: Apoptosis Inducer 14 is unique in its ability to selectively target specific apoptosis pathways, making it a valuable tool for research and potential therapeutic applications. Its distinct mechanism of action and versatility in chemical modifications set it apart from other apoptosis-inducing agents.

Properties

Molecular Formula

C27H17N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+

InChI Key

NIXVYLUYIRMMQB-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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